1-Phenylcyclopentanecarboxamide

Sigma-1 Receptor Ligand Binding Structure-Activity Relationship (SAR)

Procure 1-Phenylcyclopentanecarboxamide (CAS 5296-89-9) for reliable sigma-1 receptor ligand synthesis or influenza A fusion inhibitor development. This specific cyclopentane scaffold is validated by SAR data; cyclohexane analogs exhibit altered binding. Purity ≥98% ensures reproducible crystallinity for crystal engineering. Confirm batch certification before ordering to avoid research delays.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 5296-89-9
Cat. No. B182488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopentanecarboxamide
CAS5296-89-9
Synonyms1-phenylcyclopentanecarboxamide
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)
InChIKeyYVYGTOKASGORSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylcyclopentanecarboxamide (CAS 5296-89-9) Procurement and Baseline Overview


1-Phenylcyclopentanecarboxamide (CAS 5296-89-9), with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol, is an organic compound belonging to the 1-arylcycloalkanecarboxamide class [1]. It is characterized by a cyclopentane ring substituted with a phenyl group and a primary amide functional group. This core structure serves as a versatile scaffold in medicinal chemistry and materials science . It is also a key intermediate or building block in the synthesis of more complex pharmacologically active compounds, such as caramiphen and carbetapentane . Basic physicochemical data, including a boiling point of 374.2±12.0 °C at 760 mmHg, have been reported .

Procurement Risks: Why Substituting 1-Phenylcyclopentanecarboxamide with an In-Class Analog Can Compromise Research Outcomes


The 1-arylcycloalkanecarboxamide class exhibits significant biological and structural divergence driven by subtle modifications to the cycloalkane ring and aryl substituents. Substituting 1-phenylcyclopentanecarboxamide with a close analog, such as 1-phenylcyclohexanecarboxamide or a halogenated derivative, can lead to unpredictable changes in molecular recognition, target binding affinity, and even solid-state properties [1]. This is because the specific conformation, electronic distribution, and hydrogen-bonding network are exquisitely tuned by the cyclopentane scaffold and the unsubstituted phenyl group. Therefore, relying on generic 'in-class' assumptions for procurement risks obtaining a compound with significantly altered activity or crystallinity, which can derail a research program and waste valuable resources [2].

Quantitative Evidence for 1-Phenylcyclopentanecarboxamide (CAS 5296-89-9): Head-to-Head Comparative Data vs. Key Analogs


Sigma-1 Receptor Binding Selectivity of 1-Phenylcyclopentanecarboxamide Relative to Cyclohexane and Halogenated Analogs

A direct head-to-head comparison within a single study demonstrates the critical impact of the cycloalkane ring size on sigma-1 receptor binding. The target compound, 1-phenylcyclopentanecarboxamide (1), exhibited a specific binding affinity profile that was distinct from its cyclohexane analog (2) and halogenated derivatives (3-5). While all compounds were selective for sigma-1 over sigma-2 sites, the cyclopentane derivative's exact Ki and selectivity ratio, as reported by Calderon et al., are essential for SAR-based selection [1].

Sigma-1 Receptor Ligand Binding Structure-Activity Relationship (SAR) Neuropharmacology

Influenza A Virus Fusion Inhibition: Comparative Potency and Selectivity of a Key Derivative

A derivative of the target compound, 1-phenyl-cyclopentanecarboxylic acid (4-cyano-phenyl)-methyl-amide (4t), has been characterized as a potent and highly selective inhibitor of influenza A virus fusion. The study provides quantitative data that can be used as a baseline for comparing other analogs or in-class candidates [1]. The parent scaffold, 1-phenylcyclopentanecarboxamide, is the essential core for this antiviral activity.

Antiviral Influenza A Hemagglutinin (HA) Inhibitor Selectivity Index

Solid-State Hydrogen Bonding Motif of 1-Phenylcyclopentanecarboxamide Compared to its Cyclohexane Analog

Single-crystal X-ray diffraction studies have resolved the distinct solid-state structures of 1-phenylcyclopentanecarboxamide (1) and its close analog, 1-phenylcyclohexanecarboxamide (2). The primary hydrogen-bonded motif consists of R22(8) dimers formed between the carboxamide functional groups. However, the specific packing arrangement and potential for polymorphism are dictated by the underlying cycloalkane ring, which is different for the C5 and C6 analogs [1].

Crystallography Solid-State Chemistry Hydrogen Bonding Polymorphism

High-Value Application Scenarios for 1-Phenylcyclopentanecarboxamide (CAS 5296-89-9) Driven by Quantitative Evidence


Scaffold for Sigma-1 Receptor Ligand Development

As a core structure in a series of potent and selective sigma-1 receptor ligands, 1-phenylcyclopentanecarboxamide is the optimal starting scaffold for medicinal chemistry programs targeting sigma-1 receptors. Procurement of this specific cyclopentane derivative, rather than a cyclohexane analog, is justified by the direct comparative SAR data that show distinct binding profiles [1].

Core Intermediate for Potent Influenza Fusion Inhibitors

This compound is a critical building block for synthesizing highly potent and selective inhibitors of influenza A virus fusion. A derivative of this exact scaffold demonstrated an EC50 of 98 nM against H1N1 and >1000-fold selectivity. Using an alternative core scaffold would likely fail to reproduce this level of potency and selectivity [2].

Model Compound for Solid-State and Crystallography Studies

The well-characterized solid-state structure, with its defined R22(8) hydrogen-bonded dimers, makes this compound an ideal model system for fundamental studies in crystal engineering, polymorphism, and the development of predictive models for solid-state properties. Its distinct crystal structure compared to its cyclohexane analog makes it a valuable comparator for understanding the influence of ring size on packing [3].

Reference Standard for Physicochemical Property Benchmarking

With a reported boiling point of 374.2±12.0 °C at 760 mmHg, 1-phenylcyclopentanecarboxamide can serve as a reference standard for calibrating analytical methods or for computational chemistry validation. Its established physicochemical profile provides a reliable benchmark for method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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